5-[3-(trimethylsilyl)phenyl]-1H-pyrazole
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Overview
Description
5-[3-(Trimethylsilyl)phenyl]-1H-pyrazole is an organic compound with the molecular formula C12H16N2Si. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The trimethylsilyl group attached to the phenyl ring enhances the compound’s stability and reactivity, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(trimethylsilyl)phenyl]-1H-pyrazole typically involves the reaction of 3-(trimethylsilyl)phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is carried out under acidic or basic conditions, often using solvents like ethanol or acetic acid. The process involves cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up using batch or continuous flow reactors, ensuring precise control over reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-[3-(Trimethylsilyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
5-[3-(Trimethylsilyl)phenyl]-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 5-[3-(trimethylsilyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethylsilyl)phenylboronic acid: Another compound with a trimethylsilyl group attached to a phenyl ring, used in organic synthesis.
(Trimethylsilyl)-1H-silolo(3,2-b)pyridine: A silicon-containing heterocycle with applications in material science.
Uniqueness
5-[3-(Trimethylsilyl)phenyl]-1H-pyrazole is unique due to its combination of a pyrazole ring and a trimethylsilyl group, which imparts distinct chemical and biological properties. Its stability, reactivity, and potential biological activities make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C12H16N2Si |
---|---|
Molecular Weight |
216.35 g/mol |
IUPAC Name |
trimethyl-[3-(1H-pyrazol-5-yl)phenyl]silane |
InChI |
InChI=1S/C12H16N2Si/c1-15(2,3)11-6-4-5-10(9-11)12-7-8-13-14-12/h4-9H,1-3H3,(H,13,14) |
InChI Key |
SSTRXXHMIXADCH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C2=CC=NN2 |
Origin of Product |
United States |
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